7-(2-(nitrooxy)ethoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O5-Acetyl-O7-nitrooxyethyl chrysin is a synthetic derivative of chrysin, a naturally occurring flavonoid found in various plants, honey, and propolis. Chrysin itself is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties . The modification of chrysin to form O5-Acetyl-O7-nitrooxyethyl chrysin aims to enhance its bioavailability and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O5-Acetyl-O7-nitrooxyethyl chrysin involves multiple steps, starting with the acetylation of chrysin at the O5 positionThe reaction conditions typically involve the use of acetic anhydride and a suitable catalyst for acetylation, followed by the use of a nitrooxyethylating agent under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of O5-Acetyl-O7-nitrooxyethyl chrysin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions: O5-Acetyl-O7-nitrooxyethyl chrysin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrooxy group to an amino group.
Substitution: The acetyl and nitrooxyethyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O5-Acetyl-O7-nitrooxyethyl chrysin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid derivatives and their reactivity.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of O5-Acetyl-O7-nitrooxyethyl chrysin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Chrysin: The parent compound with similar biological activities but lower bioavailability.
Luteolin: Another flavonoid with comparable antioxidant and anti-inflammatory properties.
Apigenin: Known for its anticancer and neuroprotective effects.
Uniqueness: O5-Acetyl-O7-nitrooxyethyl chrysin stands out due to its enhanced bioavailability and the presence of both acetyl and nitrooxyethyl groups, which contribute to its unique pharmacological profile .
Properties
CAS No. |
1227681-47-1 |
---|---|
Molecular Formula |
C19H15NO8 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
[7-(2-nitrooxyethoxy)-4-oxo-2-phenylchromen-5-yl] acetate |
InChI |
InChI=1S/C19H15NO8/c1-12(21)27-17-9-14(25-7-8-26-20(23)24)10-18-19(17)15(22)11-16(28-18)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3 |
InChI Key |
VQDIDXYXZUUTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.